Methyl cyanate
Description
Contextualization within Modern Chemical Research Paradigms
Contemporary chemical research often focuses on the synthesis, characterization, and theoretical understanding of molecular systems. Methyl cyanate (B1221674) fits into this paradigm through several avenues. Its synthesis, though challenging due to potential instability, is explored using various chemical routes, including nucleophilic substitution reactions and the thermolysis of precursor compounds smolecule.comresearchgate.netuni-muenchen.de. Modern computational chemistry plays a crucial role in characterizing methyl cyanate, predicting its spectroscopic properties, and understanding its relative stability and reactivity compared to its isomers csic.esaip.orgresearchgate.netresearchgate.netscience.govnih.gov. Studies involving its millimeter-wave spectrum are vital for astronomical identification, bridging laboratory spectroscopy with astrophysical observations researchgate.netaanda.orgaanda.orgnih.govsciengine.com.
Historical Trajectories of this compound Investigation
The investigation into this compound has roots in early studies of organic cyanates and their isomers. While methyl isocyanate (MIC) gained notoriety due to the Bhopal disaster and its widespread use in industry, research into other C₂H₃NO isomers, including this compound, has also progressed. Early work involved the synthesis and characterization of this compound using techniques like microwave spectroscopy researchgate.netaip.orgnih.gov. The compound has been described as extremely unstable in its undiluted form, requiring careful handling and storage, often at very low temperatures nih.gov. The development of advanced computational methods has been instrumental in providing detailed insights into its structure and properties, complementing experimental findings csic.esaip.orgresearchgate.netresearchgate.netscience.gov.
Isomeric Relationships and Comparative Chemical Studies
This compound is one of several isomers with the molecular formula C₂H₃NO, the most prominent being methyl isocyanate (CH₃NCO) and methyl fulminate (B1208216) (CH₃ONC) csic.esresearchgate.netkuleuven.be. These isomers exhibit significant differences in their structural and spectroscopic characteristics, as well as their relative stabilities and reactivity csic.eskuleuven.be.
Methyl Isocyanate (CH₃NCO): Generally considered the most stable isomer csic.esresearchgate.netkuleuven.be. It features a linear NCO group. Its methyl group's internal rotation barrier is very low, allowing it to behave as a free rotor csic.esaip.orgresearchgate.netscience.govresearchgate.net.
This compound (CH₃OCN): This isomer has a bent skeleton and a unique methyl torsion hindered by energy barriers csic.esaip.orgresearchgate.netscience.govresearchgate.net. It is predicted to be higher in energy than methyl isocyanate by approximately 25.1 kcal mol⁻¹ aanda.orgnih.govkuleuven.beaanda.org. Its dipole moment components are |µₐ| = 4.07(6) D and |µ<0xE2><0x82><0x99>| = 1.24(40) D aip.orgnih.gov.
Methyl Fulminate (CH₃ONC): Another isomer with a bent skeleton, it also exhibits a methyl torsion hindered by energy barriers csic.esaip.orgresearchgate.netscience.govresearchgate.net. It is generally less stable than this compound csic.esresearchgate.netkuleuven.be.
Acetonitrile N-oxide (CH₃CNO): This isomer possesses a linear skeleton and C₃ᵥ symmetry, with free internal rotation of its methyl group csic.esaip.orgresearchgate.netscience.govresearchgate.net.
Comparative studies often focus on their potential for interstellar detection, their relative stabilities, and their spectroscopic signatures, which are crucial for identification in astronomical observations csic.esresearchgate.netresearchgate.netscience.govresearchgate.netaanda.orgnih.govaanda.org.
Overview of Contemporary Academic Significance
The contemporary academic significance of this compound lies primarily in its role as a molecule of interest in astrochemistry and in fundamental physical chemistry. Its potential detection in interstellar space, particularly in molecular clouds and comets, drives research into its precise spectroscopic properties, which are essential for astronomical identification science.govresearchgate.netaanda.orgnih.govaanda.org. The compound also serves as a model system for studying molecular dynamics, internal rotation, and the development of theoretical computational methods csic.esaip.orgresearchgate.netresearchgate.netscience.govacs.org. Furthermore, its inclusion within the C₂H₃NO isomeric family allows for comparative studies that deepen the understanding of structure-property relationships in organic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1768-34-9 |
|---|---|
Molecular Formula |
C2H3NO |
Molecular Weight |
57.05 g/mol |
IUPAC Name |
methyl cyanate |
InChI |
InChI=1S/C2H3NO/c1-4-2-3/h1H3 |
InChI Key |
JYQQWQJCEUMXQZ-UHFFFAOYSA-N |
SMILES |
COC#N |
Canonical SMILES |
COC#N |
Other CAS No. |
1768-34-9 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of Methyl Cyanate
Established Chemical Synthesis Pathways
Direct Synthesis Approaches (e.g., Reaction of Methyl Chloride with Silver Cyanate)
Methyl cyanate (B1221674) (CH₃OCN) can be directly synthesized through nucleophilic substitution reactions involving methyl halides and inorganic cyanate salts. A prominent method involves the reaction of a methyl halide, such as methyl chloride (CH₃Cl) or methyl iodide (CH₃I), with silver cyanate (AgOCN) ontosight.ai. This reaction typically proceeds via an SN2 mechanism, where the cyanate anion acts as the nucleophile. The use of silver cyanate is often favored due to its ability to precipitate silver halide, driving the reaction forward nih.gov. While specific experimental yields for the direct synthesis of methyl cyanate using this method are not extensively detailed in the provided literature snippets, the reaction of [¹¹C]methyl iodide with silver cyanate has been reported to yield [¹¹C]methyl isocyanate with 70–75% decay-corrected radiochemical yield, indicating the efficacy of this reaction type for forming related cyanate/isocyanate species nih.gov.
Mechanistic Analysis of Ion Pair SN2 Reactions in this compound Formation
The formation of this compound from methyl halides and cyanate salts can be understood through the lens of ion pair SN2 reactions doi.orgresearchgate.net. In these reactions, the cyanate anion (OCN⁻) and a metal cation (e.g., Li⁺ from LiNCO) can exist as an ion pair. Theoretical studies suggest that these ion pairs can influence the reaction pathway, leading to different stereochemical outcomes and varying sensitivities to solvent effects doi.orgresearchgate.net. The mechanism involves the nucleophilic attack of the cyanate anion on the methyl halide.
Theoretical investigations into the ion pair SN2 reactions relevant to this compound formation, such as those involving lithium isocyanates and methyl fluoride, have explored both inversion and retention mechanisms doi.orgresearchgate.net. These studies indicate that while inversion is a common outcome in SN2 reactions due to backside attack byjus.commasterorganicchemistry.comyoutube.comlibretexts.org, the presence of ion pairs and specific counterions can influence the stereochemical course. For instance, some theoretical analyses suggest that for certain ion pair SN2 reactions involving methyl halides and fluoride, a retention mechanism might be favored under specific conditions, or both inversion and retention pathways can be competitive doi.orgresearchgate.net. Generally, SN2 reactions are characterized by inversion of configuration at the carbon center where substitution occurs, a phenomenon known as Walden inversion byjus.commasterorganicchemistry.comlibretexts.org.
Solvent choice plays a critical role in the kinetics and stereochemical outcomes of SN2 reactions, including those leading to this compound formation doi.orgresearchgate.netyoutube.comacs.org. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but leave the nucleophilic anion relatively "bare" and highly reactive youtube.com. In contrast, protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity and potentially altering the reaction pathway . Theoretical studies have shown that the solvation of reactants and transition states can differ significantly, leading to a retardation of the reaction in certain solvents and influencing the relative stability of this compound versus its isomer, methyl isocyanate, in solution doi.orgresearchgate.netacs.org. For example, this compound is predicted to be the more stable product in solution, whereas methyl isocyanate might be favored in the gas phase doi.orgresearchgate.net.
Exploration of Inversion and Retention Mechanisms
Advanced Radiolabeling Methodologies (e.g., For PET Imaging Precursors)
This compound and its isomer, methyl isocyanate, are relevant in the field of positron emission tomography (PET) imaging, particularly as precursors or synthons for radiolabeling nih.govresearchgate.netnih.gov. The cyanate (OCN⁻) or isocyanate (NCO⁻) functional group can be incorporated into organic molecules to create radiotracers. A key strategy involves the synthesis of radiolabeled methyl isocyanate using [¹¹C]methyl iodide and silver cyanate nih.gov. The resulting [¹¹C]methyl isocyanate can then serve as a precursor for further radiolabeling reactions to produce PET imaging agents. The incorporation of the ¹¹C isotope, with its short half-life of 20.4 minutes, requires efficient and rapid radiochemical transformations mdpi.com. The versatility of the cyano group (-CN) in radiochemistry allows for the synthesis of various molecules, including nitriles, hydantoins, and (thio)cyanates, which can be further converted into carboxylic acids, aldehydes, amides, and amines, making it an attractive motif for PET tracer development researchgate.netnih.gov.
Reaction Mechanisms and Kinetic Studies of Methyl Cyanate Transformations
Cyclization and Polymerization Reaction Pathways
The propensity of cyanates to cyclize and polymerize is a significant aspect of their reactivity. Theoretical investigations have explored the fundamental pathways leading to ring formation, such as the generation of triazine structures.
Theoretical Investigations of Triazine Ring Formation from Model Substrates
Theoretical studies have examined the mechanisms by which triazine rings can form from cyanate (B1221674) precursors. These investigations often utilize computational methods to model reaction pathways and energy profiles.
Analysis of Concerted Versus Stepwise Association Paths
Theoretical calculations have been performed to analyze different association paths for triazine ring formation from model substrates, such as methyl cyanate. Early theoretical work on the formation of triazine rings from this compound indicated that a concerted association path with C₃h symmetry was unlikely due to energy considerations acs.org. Subsequent examination of a stepwise path assisted by a water cluster revealed a relatively high activation energy for the initial addition step acs.org.
Examination of Catalytic Effects (e.g., Zinc Formate (B1220265), Hydronium Ion Catalysis)
While specific studies detailing catalytic effects of zinc formate or hydronium ions on this compound cyclization to triazines were not directly found in the provided search results, general catalytic principles apply. For instance, metal complexes, including zinc-based catalysts, are known to catalyze various organic transformations, including the hydroboration of isocyanates rsc.orgrsc.org. Hydronium ions, being acidic, can catalyze reactions involving nucleophilic attack or protonation, which are common steps in many cyclization and polymerization mechanisms.
Gas-Phase Reactivity and Atmospheric Transformation Mechanisms
This compound's behavior in the gas phase, particularly its reactions with atmospheric oxidants, has been a subject of study. These reactions are critical for determining its atmospheric lifetime and the formation of secondary pollutants.
Methyl isocyanide (CH₃NC), a related compound often discussed in atmospheric contexts, reacts rapidly with hydroxyl (OH) radicals in the gas phase. Experimental measurements have determined the rate coefficient for the CH₃NC + OH reaction to be approximately (7.9 ± 0.6) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 1013 hPa nih.govacs.orguio.no. Quantum chemistry calculations support this, indicating the reaction proceeds primarily via electrophilic addition to the isocyanide carbon atom nih.govacs.orguio.no. Master equation modeling suggests this reaction is nearly pressure-independent under tropospheric conditions and has a negative temperature dependence, with a computed rate coefficient of 4.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K nih.govacs.orguio.no. Methyl isocyanate (CH₃NCO) is identified as the sole observed or predicted product of this reaction nih.govacs.orguio.no.
Reactions with other atmospheric oxidants, such as ozone (O₃) and nitrate (B79036) radicals (NO₃), are predicted to be slow. Rate coefficients for CH₃NC + NO₃ are less than 5 × 10⁻¹⁶ cm³ molecules⁻¹ s⁻¹ and for CH₃NC + O₃ are less than 10⁻²⁵ cm³ molecules⁻¹ s⁻¹ at 298 K, indicating these pathways are of minor importance in atmospheric CH₃NC transformation nih.govacs.org.
More recent studies have focused on methyl isocyanate (CH₃NCO) itself. The gas-phase degradation of CH₃NCO, particularly via OH-initiated reactions, has been investigated. Quantum mechanical calculations have evaluated transition state energy barriers and reaction energetics for thermolysis and bimolecular reactions with OH and Cl radicals nih.gov. Bimolecular radical addition and H-abstraction pathways are considered the most kinetically and thermodynamically favorable mechanisms for CH₃NCO degradation nih.gov. Primary transformation products identified include formyl isocyanate (FIC), methylcarbamic acid, isocyanic acid (isocyanate radical), and carbon dioxide nih.gov.
The reaction of CH₃NCO with OH radicals has been studied, with rate coefficients reported in the range of (1.36–7.9) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ depending on the experimental conditions and temperature range nih.govacs.orgresearchgate.net. For example, one study reported k₁(295 K) = 1.36 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ with a temperature dependence of k₁(295–375 K) = 6.11 × 10⁻¹² exp(-(1119 ± 62)/T) cm³ molecule⁻¹ s⁻¹ researchgate.net. Another study reported kCH₃NC+OH = (7.9 ± 0.6) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K nih.govacs.orguio.no. The reaction with Cl atoms has also been measured, with a rate coefficient of k₂(296 K) = 5.58 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ researchgate.net. The atmospheric lifetime of CH₃NCO due to OH radical reactions is estimated to be around 4 hours, leading to methyl isocyanate (CH₃NCO) as a major product nih.govacs.org.
Solution-Phase Reaction Kinetics and Mechanistic Elucidation
The behavior of this compound in solution, particularly its hydrolysis and reactions with nucleophiles, is also important. While extensive details on solution-phase kinetics for this compound specifically were less prominent in the search results compared to gas-phase reactions, general principles for isocyanates are available.
Methyl isocyanates are known to react readily with substances containing N-H or O-H groups wikipedia.org. The hydrolysis of methyl isocyanate (CH₃NCO) is an acid-catalyzed process, yielding methylamine (B109427) and carbon dioxide wikipedia.orgcopernicus.org. The pseudo-first-order rate coefficient for the hydrolysis of methyl isocyanide in weakly acidic solutions is around 10⁻³ s⁻¹ uio.no. In excess water at 25 °C, half of the methyl isocyanate is consumed in 9 minutes, with the reaction rate increasing with elevated temperatures or the presence of acid or base wikipedia.org.
The reaction of methyl isocyanate with water can lead to the formation of 1,3-dimethylurea (B165225) and carbon dioxide, with the evolution of heat wikipedia.org. The rate of this reaction is relatively slow below 68 °F but increases with temperature or in the presence of acid or base wikipedia.org.
Computational Derivation of Reaction Barriers and Rate Constants
Computational chemistry plays a vital role in deriving reaction barriers and rate constants for this compound transformations, complementing experimental studies. Density Functional Theory (DFT) and high-level ab initio methods are commonly employed.
For the reaction of methyl isocyanide (CH₃NC) with OH radicals, computational studies have predicted reaction barriers. Calculations using the M06-2X functional, often corrected with CCSD(T) methods, have provided insights into the potential energy surfaces semanticscholar.org. These calculations predict barriers to reaction ranging from approximately 20 kJ mol⁻¹ to 35 kJ mol⁻¹ for different pathways acs.org. More comprehensive calculations suggest barriers in the range of 50–60 kJ mol⁻¹ for certain reaction channels nih.govacs.org. Master equation calculations based on these theoretical results yield rate coefficients that align with experimental findings nih.govacs.orguio.nosemanticscholar.org. For instance, the CH₃NC + OH reaction is calculated to proceed via a submerged barrier, with a rate coefficient of 4.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 1013 hPa nih.govacs.orguio.no.
Studies on methyl isocyanate (CH₃NCO) degradation have also utilized computational methods to determine rate constants and understand mechanisms. For the CH₃NCO + OH and CH₃NCO + Cl reactions, DFT calculations at the M06-2X/6-311++G(d,p) level, corrected by CCSD(T) single-point energies, have been performed semanticscholar.org. These calculations provide temperature-dependent rate constants fitted to three-parameter Arrhenius expressions, which show good agreement with experimental values semanticscholar.org. For example, the calculated rate constants for CH₃NCO + OH are in the range of (2.76–4.95) × 10⁻¹⁹ T².⁶⁵⁻².⁵⁷ exp[-(486–504)/T] cm³ molecule⁻¹ s⁻¹ between 200 and 400 K semanticscholar.org. These computational efforts are crucial for elucidating the detailed mechanisms, identifying transition states, and predicting the atmospheric lifetimes and reactivity of methyl isocyanate and its degradation products nih.govsemanticscholar.org.
Advanced Spectroscopic Characterization Techniques for Methyl Cyanate
Rotational and Millimeter Wave Spectroscopy Applications
Rotational and millimeter wave (mmW) spectroscopy are powerful tools for determining precise molecular structures and identifying molecules in interstellar environments. For methyl cyanate (B1221674), these techniques have been instrumental in characterizing its rotational constants, dipole moment, and the effects of internal molecular dynamics.
Analysis of Rotational Transitions and A-Splitting Phenomena
The millimeter wave spectrum of methyl cyanate has been extensively studied, revealing numerous rotational transitions. These studies have consistently shown that all rotational transitions exhibit A-E splitting. This splitting is a direct consequence of the internal rotation of the methyl group (CH₃) around the C-O bond. The phenomenon arises from the quantum mechanical tunneling of the methyl group, leading to the lifting of the degeneracy of rotational levels, resulting in distinct A (non-degenerate) and E (doubly degenerate) states researchgate.netfrontiersin.orgmdpi.comaanda.orgaanda.org. The analysis of these splittings, often performed using programs like ERHAM, allows for the determination of the torsional barrier height, which governs the degree of hindrance to the methyl group's internal rotation researchgate.netaanda.orgaanda.org. Early microwave spectroscopy studies also identified these splittings, with a barrier to internal rotation estimated at 399 cm⁻¹ aanda.org. More recent millimeter wave studies, covering frequencies from 130 to 350 GHz, have provided a more comprehensive dataset of over 700 transitions for the ground torsional state, leading to highly accurate spectroscopic constants researchgate.netaanda.orgaanda.org. These refined constants are crucial for guiding the search for this compound in interstellar clouds researchgate.netaanda.orgaanda.org.
Determination of Rovibrational Parameters
Beyond simply identifying rotational transitions, the detailed analysis of these spectra allows for the determination of rovibrational parameters. These include rotational constants (A, B, C) and centrifugal distortion constants, which describe the molecule's rotation and how it deviates from a rigid rotor model. Studies employing high-level ab initio methods, such as explicitly correlated coupled cluster (CCSD(T)-F12), have provided theoretical rotational and rovibrational parameters for this compound and its isomers, which are often compared with experimental data csic.esresearchgate.netaip.orgcore.ac.uk. For instance, Sakaizumi et al. estimated the dipole moment of this compound to be 4.26(46) D, with components µa = 4.07(6) D and µb = 1.24(40) D csic.es. Subsequent microwave spectroscopy studies have confirmed these dipole moment values researchgate.net. The analysis of these parameters, along with the torsional barrier, provides a detailed picture of the molecule's three-dimensional structure and its internal dynamics csic.esresearchgate.netaip.orgcore.ac.uk.
Photoelectron Spectroscopy and Photoionization Mass Spectrometry Methods
Photoelectron spectroscopy (PES) and photoionization mass spectrometry (PIMS) are vital for understanding the electronic structure and ionization processes of molecules. Pasinszki and Westwood were among the first to characterize this compound using HeI photoelectron spectroscopy and photoionization mass spectrometry csic.es. These techniques probe the energy required to remove an electron from the molecule, providing information about the energy levels of the molecular orbitals. The resulting photoelectron spectra, often analyzed in conjunction with theoretical calculations, help in assigning ionization bands to specific electronic transitions and molecular orbitals csic.esroyalsocietypublishing.org. Photoionization mass spectrometry, in particular, can identify fragment ions formed after ionization, providing insights into the molecule's stability and fragmentation pathways.
Infrared Spectroscopy and Vibrational Mode Assignment
Infrared (IR) spectroscopy is crucial for identifying the vibrational modes of a molecule, which correspond to the stretching, bending, and torsional motions of its atoms. For this compound, IR spectroscopy has been used to assign fundamental vibrational frequencies. The most intense vibrational feature is typically the antisymmetric stretching vibration of the NCO group (νa-NCO), observed in the region of 2350-2200 cm⁻¹ researchgate.netnih.gov. This band often exhibits a multiplet structure, which has been attributed to coupling with the low-frequency torsion of the methyl group researchgate.netnih.gov. Studies have also assigned other vibrational modes, such as C-O stretching, C-N stretching, and various methyl group deformations and torsions csic.esresearchgate.netnih.gov. Experimental IR spectra of solid this compound have been obtained and compared with theoretical calculations to aid in mode assignment researchgate.netnih.gov.
Integration of Experimental Spectroscopic Data with Ab Initio Predictions
A comprehensive understanding of this compound's spectroscopic properties is achieved through the synergistic integration of experimental data with theoretical ab initio predictions. High-level quantum chemical methods, such as coupled cluster (CCSD(T)) and density functional theory (DFT), are employed to calculate equilibrium structures, vibrational frequencies, rotational constants, and torsional barriers csic.esresearchgate.netaip.orgcore.ac.ukresearchgate.netresearchgate.netacs.orgaip.org. These theoretical predictions serve to interpret experimental spectra, assign vibrational modes, and validate measured molecular parameters. For instance, ab initio calculations have been used to assist in the assignment of IR spectra and to predict rovibrational parameters csic.esresearchgate.netaip.orgcore.ac.ukresearchgate.netresearchgate.netacs.orgaip.org. The agreement between experimental and calculated values for rotational constants, dipole moments, and vibrational frequencies provides confidence in the derived molecular properties and the theoretical models used csic.esresearchgate.netaip.orgcore.ac.ukresearchgate.netresearchgate.netacs.orgaip.org. For example, studies have compared theoretical IR spectra with experimental values, noting excellent agreement for this compound and its analogues researchgate.net.
Computational and Theoretical Chemistry of Methyl Cyanate
Quantum Mechanical (Ab Initio and DFT) Investigations
Quantum mechanical methods, including ab initio calculations and Density Functional Theory (DFT), are foundational for understanding the electronic structure and properties of molecules like methyl cyanate (B1221674).
Molecular Structure Optimization and Conformational Analysis
Optimizing the molecular structure of methyl cyanate involves determining its lowest energy geometry using quantum chemical calculations. Studies have characterized this compound and its isomers, providing detailed structural parameters. For this compound (CH3OCN), calculations have identified equilibrium geometries and explored the nature of internal rotation of the methyl group.
Research utilizing methods such as MP2, B3LYP, and CCSD, often in conjunction with basis sets like 6-311++G(d,p), has been employed to determine equilibrium structures and vibrational frequencies for this compound and related molecules csic.esresearchgate.netresearchgate.net. These studies indicate that this compound has a relatively rigid structure, with the methyl group's internal rotation being hindered by energy barriers, though these barriers can be lower compared to some of its isomers csic.esresearchgate.netresearchgate.net. For instance, the torsional barrier for the methyl group in this compound has been calculated, providing insights into its dynamic behavior researchgate.net.
Table 5.1.1: Selected Structural and Torsional Parameters for this compound (CH3OCN)
| Parameter | Value (Å or degrees) | Method/Level of Theory | Reference |
| C–O bond length | ~1.38 | CCSD(T)-F12/AVTZ-F12 | csic.es |
| O–C≡N bond angle | ~178.7 | CCSD(T)-F12/AVTZ-F12 | csic.es |
| C–N bond length | ~1.16 | CCSD(T)-F12/AVTZ-F12 | csic.es |
| Methyl torsion barrier (V3) | ~364.8 | CCSD(T)-F12/cc-pVTZ-F12 | nih.gov |
| Methyl torsion barrier (V3) | ~390 | MP2/6-311++G(d,p) | researchgate.net |
Note: Values are approximate and derived from various computational studies. Specific basis sets and theoretical levels can influence the exact values.
Potential Energy Surface Mapping for Reaction Pathways
Potential energy surface (PES) mapping is crucial for understanding reaction mechanisms. While extensive PES studies for this compound's direct reactions are less prevalent in the provided literature compared to its isomer, methyl isocyanate, this compound has been implicated in isomerization pathways. For example, it has been considered in the context of glycolonitrile (B6354644) formation, where it might arise from isomerization processes involving other species under interstellar conditions rsc.org. The mapping of these surfaces helps identify transition states and reaction barriers, elucidating the feasibility and kinetics of interconversions or formation routes.
High-Level Correlated Methods for Electronic Structure and Spectroscopic Parameters
High-level correlated methods, such as coupled cluster theory (e.g., CCSD(T), CCSD(T)-F12) and Møller-Plesset perturbation theory (MP2), are employed to obtain accurate electronic structure and spectroscopic parameters for this compound. These methods account for electron correlation more rigorously than simpler DFT or Hartree-Fock approaches, leading to more reliable predictions.
Studies using these advanced techniques have provided detailed spectroscopic data, including rotational constants, vibrational frequencies, and dipole moments csic.esresearchgate.netresearchgate.netnih.govfrontiersin.org. These parameters are essential for comparing theoretical predictions with experimental microwave and infrared spectroscopy data, aiding in the identification and characterization of this compound in various environments, including astrophysical ones researchgate.net. For instance, calculations using CCSD(T)-F12 have been used to determine rotational and rovibrational parameters for this compound and its isomers, providing a comprehensive spectral fingerprint csic.esresearchgate.net. The anharmonic frequencies and rovibrational constants are particularly important for predicting spectra in the far-infrared region researchgate.net.
Table 5.2: Selected Spectroscopic Parameters for this compound (CH3OCN)
| Parameter | Value (MHz) | Method/Level of Theory | Reference |
| Rotational Constant A | ~65,400 | CCSD(T)-F12/AVTZ-F12 | csic.es |
| Rotational Constant B | ~4,500 | CCSD(T)-F12/AVTZ-F12 | csic.es |
| Rotational Constant C | ~4,300 | CCSD(T)-F12/AVTZ-F12 | csic.es |
| Dipole Moment (μa) | ~4.26 | Microwave spectroscopy | researchgate.net |
| Dipole Moment (μb) | ~1.24 | Microwave spectroscopy | researchgate.net |
Note: Values are indicative and may vary depending on the specific computational setup and experimental conditions.
Simulation of Formation Pathways under Interstellar Conditions
The formation of complex organic molecules in interstellar space is a significant area of research. While many simulations focus on methyl isocyanate (CH3NCO), this compound (CH3OCN) has also been considered in astrochemical contexts. Studies have explored its potential formation through isomerization reactions or as a product in complex chemical networks relevant to interstellar chemistry rsc.org.
Simulations often involve modeling chemical reaction networks under conditions mimicking those found in interstellar clouds and on dust grain surfaces. For example, this compound has been discussed in relation to the formation of glycolonitrile, where it might arise from isomerization pathways involving specific transition states rsc.org. Although direct simulations of this compound's de novo formation pathways in the ISM might be less detailed than for its isomer, its potential presence and interconversion with other C2H3NO isomers are considered in broader astrochemical models rsc.orgaip.orgcnr.it. These simulations often rely on reaction rates and energy barriers obtained from quantum chemical calculations.
Solvation Models and Their Impact on this compound Reactivity
The influence of the surrounding environment, particularly solvation, on molecular reactivity is a critical aspect of theoretical chemistry. While direct studies on the impact of solvation models on this compound's reactivity are not extensively detailed in the provided literature, general principles apply. Solvation models, such as implicit continuum models (e.g., PCM, SMD) or explicit solvent simulations, can significantly alter reaction pathways and energy barriers by accounting for interactions between the solute and its environment nih.gov.
For interstellar chemistry, the "ice embedding" of reactants on dust grains can be viewed as a form of condensed-phase environment. Simulations using density functional theory-based molecular dynamics coupled with metadynamics have explored how ice matrices affect the free-energy landscape of chemical reactions, potentially lowering activation barriers and favoring certain pathways cnr.it. While this specific study focused on methyl isocyanate formation, the principle of condensed-phase effects influencing reactivity is broadly applicable to understanding the formation and transformation of molecules like this compound in icy interstellar environments. Similarly, solvation effects have been shown to influence reaction energetics and rates for related isocyanates, suggesting that such models would be crucial for accurately predicting this compound's behavior in condensed phases researchgate.netscibasejournals.orgdntb.gov.ua.
Compound List:
this compound (CH3OCN)
Methyl isocyanate (CH3NCO)
Methyl fulminate (B1208216) (CH3ONC)
Acetonitrile N-oxide (CH3CNO)
Glycolonitrile
Isocyanic acid (HNCO)
Methanol
Hydrogen cyanide (HCN)
Carbon monoxide (CO)
Nitrogen (N)
Hydrogen (H)
Hydroxyl radical (•OH)
Nitrate (B79036) radical (NO3)
Ozone (O3)
Formyl isocyanate (FIC)
Methylcarbamic acid
Isocyanic acid (isocyanate radical)
Carbon dioxide
Methyl thiocyanate (B1210189) (CH3SCN)
Methyl selenocyanate (B1200272) (CH3SeCN)
Methoxyethyne (CH3OCCH)
Methyl isothiocyanate
N-methyl methanimine (B1209239)
Dimethylamine
Trimethylamine
Formyl isocyanide
P+ (3P)
Cyclononane
Butyronitrile
Applications and Role in Specialized Chemical Research
Methyl Cyanate (B1221674) as a Model Compound in Mechanistic Organic Chemistry
Methyl cyanate serves as a valuable model compound for studying fundamental reaction mechanisms in organic chemistry. Its structure, featuring a polar cyanate group (-OCN) attached to a methyl group, allows researchers to investigate reaction pathways involving nucleophilic attack, rearrangements, and the formation of various organic intermediates. Studies have explored its behavior in reactions that can lead to different isomers, such as methyl isocyanate, providing insights into the relative stability and reactivity of these species. For instance, theoretical studies have examined reaction mechanisms, including ion-pair SN2 reactions, where this compound can be a product or a reactant, offering detailed insights into transition states and energy barriers of these processes. researchgate.net The understanding gained from studying this compound’s reactivity contributes to the broader knowledge of organic reaction kinetics and mechanisms.
Astrophysical and Astrochemistry Research Significance
This compound holds considerable interest in the fields of astrophysics and astrochemistry due to its potential presence in interstellar environments and comets.
The detection of related molecules, such as methyl isocyanate (CH₃NCO), in interstellar clouds like Sgr B2(N) and Orion KL, as well as on the surface of comet 67P/Churyumov–Gerasimenko, has spurred the search for this compound in these extraterrestrial environments. acs.orgaanda.orgnih.gov While methyl isocyanate has been identified, direct astronomical observations of this compound have yielded only upper limits for its column density in various molecular clouds, suggesting it is less abundant than its isomer. nih.govoup.com The search for this compound in space requires accurate laboratory data on its spectral properties to facilitate unambiguous identification. aanda.orgnih.gov
The precise identification of molecules in the vastness of space relies heavily on their unique spectroscopic signatures. For this compound, detailed laboratory studies of its rotational spectrum in the millimeter wave domain have been crucial. These studies have provided a comprehensive set of transition frequencies and spectroscopic constants, including A-E splitting due to methyl internal rotation, which are essential for astronomical searches. aanda.orgnih.govresearchgate.net The dipole moment components of this compound (|μ<0xE2><0x82><0x90>| = 4.07(6) D and |μ<0xE2><0x82><0x91>| = 1.24(40) D) are also important factors that make its potential detection relatively favorable. aanda.org High-level quantum chemical studies have also characterized its structural and rovibrational parameters, further aiding in the interpretation of potential extraterrestrial spectral data. csic.esresearchgate.net
Astronomical Search and Detection Considerations in Interstellar Medium and Comets
Precursors and Reagents in Advanced Synthetic Transformations (e.g., Peptide Isostere Preparation)
This compound can function as a precursor or reagent in advanced synthetic transformations. While specific documented uses in peptide isostere preparation are not extensively detailed in the provided search results, the general reactivity of cyanate esters suggests potential applications. Cyanate esters are known to react with nucleophiles, and their structural features can be exploited in the synthesis of molecules with altered biological or chemical properties. The study of related compounds and reaction mechanisms, such as the ammonium-mediated reaction of this compound with nitriles to form tetrazoles, highlights its utility in heterocyclic synthesis. acs.org Further research into the specific synthetic utility of this compound in areas like peptide isostere preparation would likely involve exploring its reactivity with amino acids or their derivatives under controlled conditions.
Role in Non-Isocyanate Polymer Chemistry Research (as a model system for cyanate resins)
This compound can serve as a model system for understanding the chemistry of cyanate resins, a class of polymers known for their excellent thermal stability, low dielectric constant, and good mechanical properties. While industrial cyanate resins are typically based on bisphenols with multiple cyanate groups, studying a simple monomer like this compound can provide fundamental insights into the polymerization mechanisms, such as cyclotrimerization, which leads to the formation of triazine rings. science.govscience.gov Research in non-isocyanate polymer chemistry aims to develop polymers without the use of hazardous isocyanates, and understanding the polymerization behavior of simple cyanates like this compound contributes to this goal by elucidating the core chemical transformations involved. google.comgoogle.com
Future Directions and Emerging Research Avenues for Methyl Cyanate
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes for methyl cyanate (B1221674), such as the thermolysis of 5-methoxy-1,2,3,4-thiatriazole or reactions involving methyl chloride and silver cyanate, are established but may present limitations in terms of atom economy or the use of hazardous reagents. Future research should prioritize the development of greener, more efficient, and sustainable synthetic methodologies. This could involve exploring catalytic processes that minimize waste generation, utilize renewable feedstocks, or operate under milder reaction conditions. Investigating novel reaction pathways, potentially inspired by bio-mimicry or advanced flow chemistry techniques, could lead to improved yields and reduced environmental impact. Furthermore, a critical aspect of future synthesis will be managing the inherent instability of methyl cyanate, which is prone to isomerization and trimerization wikipedia.org. Research into stabilizing this compound, perhaps through complexation or encapsulation strategies, could enhance its practical utility and synthetic accessibility.
Advanced Spectroscopic Characterization of Transient Species and Excited States
This compound's molecular structure, featuring a methyl group linked to a cyano group via an oxygen atom, imparts specific spectroscopic characteristics. Its rotational spectrum has been studied, revealing characteristic A-E splitting due to methyl internal rotation, which complicates spectral analysis but is crucial for its identification aanda.orgnih.gov. However, a comprehensive understanding of its excited electronic states and any transient species formed during its reactions or in astrophysical environments remains an area for further exploration. Advanced spectroscopic techniques, including high-resolution laser spectroscopy, time-resolved infrared spectroscopy, and sophisticated mass spectrometry, are essential for probing its excited states, vibrational dynamics, and potential reaction intermediates. Such detailed characterization is vital for both understanding its fundamental chemistry and for its unambiguous identification in astronomical observations.
Multiscale Computational Modeling of Complex Reaction Environments
Computational chemistry offers powerful tools for predicting molecular properties, reaction pathways, and spectral signatures. For this compound, multiscale computational modeling can provide critical insights into its behavior across various complex environments. Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) or coupled cluster methods, are essential for accurately determining its electronic structure, vibrational frequencies, and reaction energetics csic.esresearchgate.netaip.orgresearchgate.net. Integrating these quantum mechanical data into molecular dynamics simulations or gas-grain chemical models will be instrumental in predicting its formation, degradation, and abundance in astrophysical settings arxiv.orgresearchgate.netoup.com. Modeling its reactivity within interstellar ice matrices or during gas-phase reactions in nebulae can reveal novel formation mechanisms and pathways pertinent to prebiotic chemistry.
Interdisciplinary Research Integrating Astrochemical Observations with Laboratory Simulations
The detection of this compound in interstellar space, particularly around young sun-like stars, highlights its importance in astrochemistry and the study of prebiotic chemistry astrobiology.comnasa.govarxiv.orgresearchgate.netoup.com. Future research should foster a stronger synergy between astronomical observations and laboratory simulations. This entails leveraging advanced radio telescopes to search for this compound in a broader array of celestial objects and refining observational techniques for more precise abundance measurements. Concurrently, laboratory experiments that simulate interstellar ice conditions and chemical reactions can validate proposed formation pathways and elucidate its stability and reactivity in extraterrestrial environments astrobiology.com. Investigating its role as a potential precursor to more complex organic molecules, such as amino acids, through controlled laboratory experiments mimicking cosmic conditions, represents a key future research direction.
Exploration of Unconventional Reactivity and Catalysis Paradigms
While this compound is known to be less stable than methyl isocyanate and can undergo isomerization and trimerization wikipedia.org, its specific reactivity profile beyond these transformations is not extensively documented. Exploring unconventional reactivity paradigms could uncover new synthetic transformations or catalytic applications. For instance, its potential as a building block in novel polymerization reactions or its participation in cycloaddition reactions warrants investigation. Understanding the influence of various catalysts on its isomerization or other transformations could pave the way for new synthetic routes to valuable chemical intermediates. Research into its behavior under high-pressure conditions or within novel solvent systems might also reveal unexpected reactivity patterns, expanding its chemical utility.
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing methyl cyanate in the laboratory?
this compound synthesis typically involves the reaction of methyl halides with cyanate salts under controlled conditions. Characterization requires a combination of spectroscopic techniques:
- Rotational spectroscopy (130–350 GHz range) to resolve A-E splitting patterns caused by methyl internal rotation .
- Infrared (IR) spectroscopy to identify functional groups and torsional modes (e.g., ν=0 splitting at 0.03 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) for structural confirmation. Ensure reproducibility by documenting reaction conditions, purification steps, and instrument calibration in the "Methods" section, adhering to guidelines for experimental rigor .
Q. How can rotational spectroscopy data for this compound be interpreted to determine molecular constants?
Rotational transitions are analyzed using programs like ERHAM , which account for torsional splitting and centrifugal distortion. Key steps include:
- Global fitting of transitions (e.g., 700+ lines for J''=10–35 and K''a=0–13) to derive rotational constants (A₀, B₀, C₀) .
- Validation against ab initio calculations (e.g., CCSD(T)-F12/AVTZ-F12) for equilibrium geometries .
- Cross-checking dipole moments (e.g., MP2/AVTZ predicts µ = 4.9281 D vs. experimental 4.26 D) to assess computational accuracy .
Advanced Research Questions
Q. How can discrepancies between computed and experimental rotational constants (e.g., A₀) be resolved?
Large deviations (e.g., |A₀ab initio − A₀exp| = 52,237 MHz for methyl isocyanate) may arise from:
- Rovibrational coupling in quasi-linear molecular skeletons .
- Limitations in handling large-amplitude motions (e.g., methyl torsion) in computational models . Mitigate these by incorporating anharmonic corrections or using variational codes (e.g., ENEDIM ) for non-rigid molecules .
Q. What methodological approaches are effective for studying torsional dynamics in this compound?
- Construct 1D potential energy surfaces to model methyl group torsion, identifying energy barriers and splitting values (e.g., ν=0 splitting = 0.03 cm⁻¹) .
- Use coupled-cluster methods (CCSD(T)-F12) to predict torsional frequencies (e.g., 131.27 cm⁻¹ for A1→A2 transitions) .
- Validate against millimeter-wave spectra, ensuring alignment between theoretical predictions and observed A-E splitting patterns .
Q. How should researchers address contradictions in spectroscopic data across studies?
- Perform sensitivity analysis on computational parameters (e.g., basis sets, correlation treatments) to identify error sources .
- Compare results with multiple experimental datasets (e.g., Koput vs. Cernicharo’s rotational constants for methyl isocyanate) and assess systematic biases .
- Document metadata comprehensively, including raw data origins, statistical properties, and processing steps, to enhance reproducibility .
Methodological Best Practices
Q. What computational protocols are recommended for predicting this compound’s spectroscopic properties?
- Employ CCSD(T)-F12/AVTZ-F12 for equilibrium geometries and rotational constants, achieving ±20 MHz precision for B₀ and C₀ .
- Use MP2/AVTZ for dipole moments, acknowledging deviations from experimental values (e.g., ~0.67 D for this compound) due to electron correlation effects .
- Validate results with software suites like Gaussian09 or MOLPRO , ensuring compatibility with experimental datasets .
Q. How can researchers optimize the detection of this compound in astrochemical studies?
- Analyze millimeter-wave spectra from molecular clouds (e.g., Orion KL) using line-survey techniques, targeting transitions with high dipole moments .
- Derive upper limits for column densities by comparing observed noise levels with synthetic spectra generated from laboratory constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
